N-Ethoxy-2-methoxynaphthalene-1-carboxamide N-Ethoxy-2-methoxynaphthalene-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 52288-34-3
VCID: VC15937363
InChI: InChI=1S/C14H15NO3/c1-3-18-15-14(16)13-11-7-5-4-6-10(11)8-9-12(13)17-2/h4-9H,3H2,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C14H15NO3
Molecular Weight: 245.27 g/mol

N-Ethoxy-2-methoxynaphthalene-1-carboxamide

CAS No.: 52288-34-3

Cat. No.: VC15937363

Molecular Formula: C14H15NO3

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

N-Ethoxy-2-methoxynaphthalene-1-carboxamide - 52288-34-3

Specification

CAS No. 52288-34-3
Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
IUPAC Name N-ethoxy-2-methoxynaphthalene-1-carboxamide
Standard InChI InChI=1S/C14H15NO3/c1-3-18-15-14(16)13-11-7-5-4-6-10(11)8-9-12(13)17-2/h4-9H,3H2,1-2H3,(H,15,16)
Standard InChI Key ZCKLFXCHKAPXPB-UHFFFAOYSA-N
Canonical SMILES CCONC(=O)C1=C(C=CC2=CC=CC=C21)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-ethoxy-2-methoxynaphthalene-1-carboxamide, denotes its substitution pattern: a methoxy group at position 2, an ethoxy-substituted carboxamide at position 1, and an unmodified naphthalene backbone. The planar naphthalene system facilitates π-π stacking interactions, while the electron-donating methoxy and ethoxy groups influence electronic distribution, potentially enhancing solubility and bioavailability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₅NO₃
Molecular Weight245.27 g/mol
IUPAC NameN-Ethoxy-2-methoxynaphthalene-1-carboxamide
Canonical SMILESCOCCNC(=O)C1=CC=CC2=CC=CC=C21
Topological Polar Surface Area55.8 Ų

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for the compound is limited in public domains, analogous naphthalene derivatives exhibit characteristic signals. For example:

  • ¹H NMR: Aromatic protons in the naphthalene system resonate at δ 7.2–8.5 ppm, while methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups appear as singlets near δ 3.8–4.1 ppm .

  • IR Spectroscopy: Stretching vibrations for the carboxamide C=O group are expected at ~1650–1680 cm⁻¹.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-Ethoxy-2-methoxynaphthalene-1-carboxamide involves multi-step functionalization of the naphthalene core. A generalized approach includes:

  • Naphthalene Functionalization: Introduction of methoxy and ethoxy groups via nucleophilic substitution or Friedel-Crafts alkylation .

  • Carboxamide Formation: Reaction of the naphthalene carboxylic acid derivative with ethoxyamine under coupling agents like EDCI/HOBt.

Table 2: Representative Synthesis Steps

StepReactionReagents/ConditionsYield
1Methoxylation at C2CH₃OH, H₂SO₄, 80°C72%
2Ethoxyamide FormationClCO₂Et, Et₃N, DCM, 0°C → RT58%

Industrial-Scale Considerations

Patented methodologies for analogous compounds, such as 7-methoxy-naphthalene-1-carbaldehyde, highlight challenges in scaling naphthalene derivatives. Key strategies include:

  • One-Pot Reactions: Minimizing purification steps (e.g., combining sulphonylation and deoxygenation) .

  • Catalytic Systems: Palladium-based catalysts for deoxygenation, achieving turnovers >95% under optimized conditions .

CompoundBioactivity (LC₅₀/IC₅₀)Target Organism
N-Ethoxy-2-methoxynaphthalene-1-carboxamideUnder investigationN/A
2-Hydroxy-1,4-naphthoquinone2.764 ppmAedes aegypti larvae
N-(2-Methoxyethyl)naphthalene-1-carboxamideNot reportedN/A

Medicinal Chemistry Prospects

  • Anticancer Potential: Naphthalene carboxamides inhibit topoisomerase II in vitro (IC₅₀: ~5 µM).

  • Antimicrobial Activity: Methoxy-substituted analogs show moderate efficacy against Staphylococcus aureus (MIC: 32 µg/mL).

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

  • Ethoxy vs. Methoxy Groups: Ethoxy’s larger size may enhance membrane permeability compared to methoxy .

  • Carboxamide Positioning: 1-Carboxamide derivatives exhibit higher metabolic stability than 2-substituted isomers.

Industrial Relevance

The patent synthesis of agomelatine (a melatonin receptor agonist) from 7-methoxy-naphthalene-1-carbaldehyde underscores the value of methoxy-naphthalene intermediates in pharmaceuticals . This suggests that N-Ethoxy-2-methoxynaphthalene-1-carboxamide could serve as a precursor for neuroactive agents.

Future Research Directions

  • Synthetic Optimization: Developing enantioselective routes for chiral variants.

  • Target Identification: High-throughput screening against disease-relevant protein libraries.

  • Pharmacokinetic Studies: Assessing oral bioavailability and blood-brain barrier penetration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator